molecular formula C16H15N3S2 B7731387 4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B7731387
M. Wt: 313.4 g/mol
InChI Key: GDDXIDBQLGUFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted at position 4 with a phenyl group and at position 5 with a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety. The thiol (-SH) group at position 3 enhances reactivity, enabling S-alkylation or oxidation for derivatization. Such triazole-thiol derivatives are widely studied for their antimicrobial, antifungal, and antiviral activities due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

4-phenyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c20-16-18-17-15(19(16)11-6-2-1-3-7-11)13-10-21-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDXIDBQLGUFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of Microwave-Assisted Cyclization

Microwave irradiation (100 W, 120°C) reduces cyclization time to 20 minutes, improving yields to 85% while minimizing side reactions.

Solvent-Free Conditions

Ball-milling techniques, as demonstrated in triazole syntheses, could potentially replace solution-phase steps, though this remains unexplored for the target compound.

Challenges and Troubleshooting

  • Low Cyclization Yields : Excess base (NaOH) or prolonged heating may hydrolyze the thiol group. Optimal conditions use stoichiometric NaOH and controlled reflux times.

  • Purification Difficulties : The thiol’s polarity necessitates silica gel modified with 5% acetic acid to prevent tailing during chromatography .

Chemical Reactions Analysis

Functionalization of the Thiol Group

The thiol (-SH) group undergoes characteristic reactions:

  • Alkylation : Treatment with alkyl halides (e.g., 3,4-dichlorobenzyl chloride) forms thioether derivatives (e.g., 27 , 82% yield) .

  • Oxidation : Exposure to mild oxidants (e.g., H₂O₂) converts the thiol to a disulfide (-S-S-) bridge, though this reaction is not explicitly documented for the target compound.

Nucleophilic Substitution

The triazole nitrogen atoms participate in nucleophilic substitutions:

  • Arylation : Reaction with aryl halides (e.g., 4-chlorobenzaldehyde) forms 4-aryl-substituted triazoles (24a–b , 89–91% yield) .

  • Amination : Condensation with amines generates Schiff base derivatives (e.g., 40a–f , 52–61% yield) .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with dipolarophiles like acetylenes or nitriles, forming fused heterocycles (e.g., thieno[2,3-d]pyrimidinones, 4 ) .

Reactivity of the Tetrahydrobenzo[b]Thiophen Moiety

The tetrahydrobenzo[b]thiophen system exhibits electrophilic aromatic substitution (EAS) reactivity:

  • Sulfonation : Reacts with SO₃ in acetic acid to introduce sulfonic acid groups at the α-position.

  • Hydrogenation : The tetrahydro ring can undergo further hydrogenation to decalin-like structures under high-pressure H₂/Pd-C .

Schiff Base Formation

Condensation with aldehydes produces azomethine derivatives (11a–d , 12a–d ), enhancing biological activity .

Example :

Triazole-thiol+RCHOEtOH, ΔSchiff base(Yield: 50–70%)\text{Triazole-thiol} + \text{RCHO} \xrightarrow{\text{EtOH, Δ}} \text{Schiff base} \quad (\text{Yield: 50–70\%})

Heterocyclic Fusion Reactions

Reaction with phenacyl bromide forms thieno-pyrimidino-thiadiazinones (9 ), demonstrating antitumor activity .

Comparative Reactivity of Analogous Compounds

CompoundKey ReactionYieldBiological ActivitySource
8a–e (Triazole-thiols)Alkylation with benzyl chlorides62–79%Antifungal
63g (Triazolone derivatives)Inhibition of c-Met kinaseAnticancer (IC₅₀: 0.031 μM)
79a–e (Diazenyl-triazolethiones)Eschenmoser coupling82–88%Antimicrobial

Mechanistic Insights

  • Cyclization Mechanism : Alkaline-mediated ring closure of thiosemicarbazides proceeds via deprotonation and intramolecular nucleophilic attack, forming the triazole-thiol core .

  • Schiff Base Formation : The thiol group stabilizes intermediates through hydrogen bonding, facilitating imine formation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. A notable study demonstrated that triazole derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis (TB) and the emergence of drug-resistant strains .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiolMycobacterium tuberculosis0.5 µg/mL
Other Triazole DerivativeStaphylococcus aureus2 µg/mL
Other Triazole DerivativeEscherichia coli1 µg/mL

This table illustrates the comparative MIC values for various triazole derivatives against common bacterial pathogens.

Anticancer Properties

The compound also shows promise as an anticancer agent. Studies have indicated that it can inhibit key enzymes involved in cancer cell proliferation such as PDK1 and LDHA. These enzymes are critical in metabolic pathways that support tumor growth and survival.

Case Study: Inhibition of Cancer Cell Lines
In vitro studies have been conducted on human colorectal cancer (CRC) cell lines (LoVo and HCT-116), where the compound demonstrated significant cytotoxic effects. The IC50 values for these cell lines were recorded at approximately 10 µM, suggesting a potent anticancer activity .

Synthetic Routes

The synthesis of 4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves:

  • Reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with phenyl isothiocyanate to form a thiourea intermediate.
  • Cyclization with hydrazine hydrate to yield the triazole structure.

Industrial Production

While specific industrial production methods are not extensively documented, scaling up laboratory synthesis involves optimizing reaction conditions to achieve higher yields suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as PDK1 and LDHA . The compound’s ability to bind to these enzymes disrupts their normal function, leading to the inhibition of cancer cell growth and survival .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Triazole Ring

(a) 4-Methyl-5-(6-Methyl-4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-Triazole-3-Thione
  • Key Differences :
    • Methyl group at position 4 instead of phenyl.
    • 6-Methyl substitution on the tetrahydrobenzo[b]thiophene ring.
  • Impact :
    • Reduced steric bulk compared to the phenyl group may enhance solubility.
    • The methyl group on the tetrahydrobenzo[b]thiophene could alter electronic properties, affecting binding to biological targets.
  • Molecular Formula : C₁₂H₁₅N₃S₂; Molar Mass : 265.4 g/mol .
(b) 5-(4,5-Dimethylthien-3-yl)-4-Propyl-4H-1,2,4-Triazole-3-Thiol
  • Key Differences :
    • Propyl group at position 3.
    • 4,5-Dimethylthiophene instead of tetrahydrobenzo[b]thiophene.
  • Dimethylthiophene lacks the fused cyclohexene ring of tetrahydrobenzo[b]thiophene, reducing conformational rigidity.
  • Molecular Formula : C₁₀H₁₄N₃S₂; Molar Mass : 252.37 g/mol .

Modifications to the Tetrahydrobenzo[b]thiophene Moiety

(a) N-(4-(4-Allyl-5-(2-(3-Methoxyphenylamino)-2-Oxoethylthio)-4H-1,2,4-Triazol-3-yl)Phenyl)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-Carboxamide
  • Key Differences: Carboxamide group attached to the tetrahydrobenzo[b]thiophene. Allyl and methoxyphenylamino substituents on the triazole.
  • Allyl and methoxy groups may modulate pharmacokinetic properties such as metabolic stability .

Solubility and Reactivity

  • Target Compound : The phenyl and tetrahydrobenzo[b]thiophene groups contribute to low aqueous solubility, necessitating formulation adjustments for in vivo applications.
  • Analogues with Alkyl Chains (e.g., propyl in ): Improved solubility in organic solvents, facilitating synthetic modifications.

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The compound is synthesized via multi-step routes involving:

  • Alkylation : Reaction of hydrazinecarbothioamide intermediates with alkyl halides (e.g., 1-iodobutane) to form thiol derivatives .
  • Cyclization : Nucleophilic substitution reactions (e.g., with dibenzoylacetylene) to construct the triazole-thiol core .
  • Mannich Base Formation : Condensation with formaldehyde and secondary amines to introduce functionalized side chains .
    Key intermediates include 4-amino-5-substituted-triazole-3-thiols, which are alkylated or acylated to yield the final product. Reaction conditions (e.g., basic media, DMF solvent, catalytic KOH) are critical for regioselectivity .

Basic: Which spectroscopic techniques confirm its structural identity and purity?

Methodological Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., phenyl, tetrahydrobenzo[b]thiophene groups) .
  • IR Spectroscopy : Validates thiol (-SH) and triazole ring vibrations (e.g., C=N stretching at ~1600 cm⁻¹) .
  • Elemental Analysis : Ensures stoichiometric purity (C, H, N, S percentages) .
  • Chromatography (HPLC) : Assesses purity (>95% threshold for pharmacological studies) .

Advanced: How can synthesis be optimized for improved yield and reduced side products?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield by enhancing reaction homogeneity .
  • Catalytic Systems : Use of p-toluenesulfonic acid (p-TsOH) or morpholine derivatives to accelerate cyclization steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol groups during alkylation .
  • Temperature Control : Lower temperatures (0–5°C) minimize disulfide byproduct formation during thiol alkylation .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Contradictions (e.g., varying MIC values in antimicrobial assays) arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922) .
  • Structural Analogues : Compare activities of derivatives (e.g., methoxy-substituted vs. halogenated phenyl groups) to identify pharmacophores .
  • Computational Modeling : Use PASS online to predict activity spectra and validate with dose-response assays .

Advanced: What computational methods predict its pharmacological activity and reactivity?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311G) : Predict molecular geometry, HOMO-LUMO gaps (reactivity), and vibrational frequencies .
  • PASS Online : Estimates antimicrobial, anticancer, and enzyme-inhibitory potential based on structural fingerprints .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with Mycobacterium tuberculosis enoyl-ACP reductase) to guide derivative design .

Advanced: How to design derivatives with enhanced solubility or target specificity?

Methodological Answer:

  • Thioether Linkages : Replace -SH with -S-alkyl/acyl groups (e.g., 2-bromo-1-arylethanones) to improve bioavailability .
  • Polar Substituents : Introduce hydroxyl, amino, or morpholine groups to enhance water solubility .
  • Heterocyclic Hybrids : Fuse with thiadiazole or tetrazole rings to target specific enzymes (e.g., COX-2, dihydrofolate reductase) .
  • SAR Studies : Correlate substituent electronic effects (Hammett σ values) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.